molecular formula C18H15NO4 B141122 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate CAS No. 146924-93-8

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate

Cat. No. B141122
M. Wt: 309.3 g/mol
InChI Key: IYBNNNDZBNQFRB-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (BOPAA) is a novel azetidine-containing compound that has been studied for its potential in a variety of scientific applications. BOPAA has a unique structure, with a benzoyl group, a phenyl group and an oxo group attached to the azetidine core. This has led to it being of interest to chemists and researchers, as it has potential applications in a wide range of fields. In

Scientific Research Applications

Benzoyl Derivatives in Medicinal Chemistry

Benzoyl derivatives, similar in part to the compound , have been studied extensively for their pharmacological activities. For example, Clindamycin 1%/benzoyl peroxide 5% is a combination gel used for the treatment of acne vulgaris, demonstrating the antibacterial and keratolytic properties of benzoyl derivatives (McKeage & Keating, 2008). Another review highlights the application of benzoyl peroxide in dermatologic clinics, underscoring its role as a cornerstone in acne treatment due to its significant antibacterial and comedolytic activity (Tanghetti & Popp, 2009).

Environmental Implications of Benzoyl Derivatives

The environmental fate and aquatic effects of various chemicals, including those with benzoyl groups, have been reviewed to assess their biodegradability and impact on aquatic life. For instance, a series of C4 and C8 oxo-process chemicals, which could include benzoyl derivatives, show that these compounds are readily biodegradable and pose generally low concern to aquatic life (Staples, 2001).

properties

IUPAC Name

(1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBNNNDZBNQFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618278
Record name 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate

CAS RN

146924-93-8
Record name 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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